Benzenesulfonic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt)
Description
Benzenesulfonic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt) is a complex azo-biphenyl derivative with dichloro substituents and potassium counterions. Its structure features:
- Dichlorobiphenyl core: Enhances chemical stability and hydrophobicity.
- Azo linkages: Impart chromophoric properties, making it suitable for dyes and pigments.
- Potassium salt: Increases water solubility compared to free acid forms .
Primary applications include use in textile dyes, fluorescent brightening agents (FWAs), and specialty chemicals. Its synthesis likely involves diazo coupling and sulfonation steps, analogous to methods described for related azo compounds .
Properties
CAS No. |
84100-30-1 |
|---|---|
Molecular Formula |
C32H24Cl2K2N6O10S2 |
Molecular Weight |
865.8 g/mol |
IUPAC Name |
dipotassium;4-[[2-[[2-chloro-4-[3-chloro-4-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxobutanoyl]amino]benzenesulfonate |
InChI |
InChI=1S/C32H26Cl2N6O10S2.2K/c1-17(41)29(31(43)35-21-5-9-23(10-6-21)51(45,46)47)39-37-27-13-3-19(15-25(27)33)20-4-14-28(26(34)16-20)38-40-30(18(2)42)32(44)36-22-7-11-24(12-8-22)52(48,49)50;;/h3-16,29-30H,1-2H3,(H,35,43)(H,36,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
WBWSLARCAKUVMT-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-])N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])Cl)Cl.[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Key Steps
Chlorination of Biphenyl Derivatives
Amination to Introduce Amino Groups
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | AIBN, Cl₂, CH₂Cl₂, 80°C, 6 hr | 93% | |
| Amination | H₂, Pd/C, EtOH, 50°C, 12 hr | 85–90% |
Diazotization of the Biphenyldiamine
The amino groups are converted to diazonium salts for coupling with sulfonated acetoacetanilide derivatives.
Procedure
Nitrosation
Stabilization
| Parameter | Value | Purpose |
|---|---|---|
| NaNO₂/Amine | 1:1 molar ratio | Complete nitrosation |
| Temperature | 0–5°C | Prevent diazonium salt decomposition |
| EDTA | 0.1% of total mass | Inhibit metal-catalyzed side reactions |
Coupling with Sulfonated Acetoacetanilide
The diazonium salt reacts with a sulfonated acetoacetanilide derivative to form the azo linkage.
Coupler Selection
Reaction Conditions
- pH : Alkaline (pH 9–10) to deprotonate the coupler’s hydroxyl group.
- Temperature : 10–30°C to favor 1,4-coupling.
- Order : Diazonium salt added to the coupler solution to minimize side reactions.
| Coupler | Reactivity | Advantage |
|---|---|---|
| 4-Acetoacetanilide-1-sulfonic acid | High (activated site) | Stabilizes azo bond, improves yield |
Sulfonation and Salt Formation
If sulfonation is performed post-coupling, the benzene ring is sulfonated under fuming sulfuric acid conditions.
Post-Coupling Sulfonation
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonation | H₂SO₄ (fuming), 100–150°C, 2–4 hr | 70–80% | |
| Neutralization | KOH (1.5–2 eq.), 20°C, 1 hr | 95–98% |
Purification and Characterization
Post-Synthesis Treatment
- Filtration : Remove unreacted diazonium salts and byproducts.
- Drying : Spray drying at 180–300°C to isolate the pigment.
| Property | Value | Method |
|---|---|---|
| Melting Point | 306°C (decomposition) | DSC |
| Solubility | <0.5 mg/L (water) | UV-Vis spectroscopy |
| Purity | >96% (HPLC) | Column chromatography |
Alternative Routes
Direct Sulfonation of Acetoacetanilide
- Method : Sulfonate acetoacetanilide prior to coupling using H₂SO₄/oleum.
- Advantage : Simplifies purification by avoiding post-coupling sulfonation.
| Route | Steps | Yield | Purity |
|---|---|---|---|
| Pre-sulfonation | Sulfonate → Diazotize → Couple | 75–85% | 98–99% |
| Post-sulfonation | Couple → Sulfonate → Neutralize | 70–80% | 95–97% |
Industrial-Scale Production
Optimized Process
- Continuous Diazotization : Use microreactors to control temperature and minimize side reactions.
- Batch Coupling : Scale up to 100 kg using stirred-tank reactors.
| Scale | Reactor Type | Throughput | Cost |
|---|---|---|---|
| Lab-scale | Glass flask | 1–10 g/hr | Low |
| Pilot-scale | Stainless steel vessel | 100–500 kg/day | Moderate |
| Industrial | ATRITOR dryer system | >1 ton/day | High |
Chemical Reactions Analysis
Benzenesulfonic acid, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt) undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can break the azo linkages, resulting in the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.
Biology: The compound’s derivatives are used in staining techniques for microscopy, aiding in the visualization of biological samples.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt) involves its interaction with molecular targets through its sulfonic acid groups and azo linkages. These functional groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and stability. The compound’s ability to undergo redox reactions also plays a role in its biological and chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Physicochemical and Environmental Data
Key Findings:
Structural Differences :
- The dichlorobiphenyl core in the target compound enhances hydrophobicity compared to ethenediyl (FWA-5) or stilbene cores .
- Potassium counterions improve water solubility over sodium salts in some applications but may alter crystallization behavior .
Dichloro substituents may increase environmental persistence compared to non-halogenated analogs, necessitating stricter disposal protocols .
Market and Industrial Data :
- Sodium salts (e.g., FWA-5) dominate the detergent brightener market due to cost-effectiveness, while potassium salts (target compound) are niche products for specialized dyes .
Research and Regulatory Insights
- Synthesis : The target compound’s synthesis likely parallels methods for azo-sulfonates, involving diazotization and coupling with acetylated intermediates .
- Toxicity: Dichloro and azo groups raise concerns about bioaccumulation, contrasting with safer profiles of non-halogenated analogs .
- Applications : Superior thermal stability makes the target compound viable for high-temperature dyeing processes compared to light-sensitive FWAs .
Biological Activity
Benzenesulfonic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt), often referred to as a complex organic compound, is characterized by its biphenyl core with dichloro substitutions and azo linkages. This compound is notable for its sulfonic acid groups which enhance its solubility and biological interactions. The molecular formula is with a molecular weight of approximately 865.8 g/mol .
Chemical Structure and Properties
The compound's structure is significant for its biological activity. The sulfonic acid groups and azo linkages facilitate interactions with biomolecules through hydrogen bonding and electrostatic interactions. These features may influence the stability and activity of various biological targets .
Key Structural Features:
- Biphenyl Core : Provides rigidity and potential for stacking interactions.
- Dichloro Substituents : May enhance lipophilicity and influence membrane permeability.
- Azo Linkages : Capable of undergoing redox reactions which can affect biological activity.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound is primarily mediated through the following mechanisms:
- Enzyme Interactions : The sulfonic acid groups can interact with enzymes, potentially inhibiting or enhancing their activities.
- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways within cells.
- Redox Reactions : The ability to undergo oxidation-reduction reactions may lead to the generation of reactive species that can interact with cellular components .
Biological Studies and Findings
Several studies have investigated the biological effects of this compound:
Case Studies
- Study on Enzyme Inhibition :
- Antimicrobial Activity Assessment :
Applications
The unique properties of Benzenesulfonic acid derivatives make them suitable for various applications:
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing this complex azo-sulfonic acid derivative, and how can purity be ensured?
- Methodology : Synthesis typically involves diazo coupling reactions between dichlorobiphenyl precursors and acetylated azo intermediates under controlled pH (4–6) and low temperatures (0–5°C) to prevent premature decomposition . Purification requires repeated recrystallization in ethanol-water mixtures, followed by HPLC analysis (C18 column, UV detection at 450 nm) to confirm purity >98% .
- Key Challenge : Residual sulfonic acid byproducts may form during incomplete neutralization; ion-exchange chromatography is recommended for removal .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Approach :
- UV-Vis : Confirm azo group presence via λmax at 480–520 nm in aqueous solution .
- FT-IR : Identify sulfonate (S=O stretching at 1180–1200 cm⁻¹) and azo (N=N at 1450 cm⁻¹) functional groups .
- <sup>1</sup>H NMR : Resolve aromatic protons (δ 7.2–8.1 ppm) and acetyl methyl groups (δ 2.1–2.3 ppm) in D2O .
- Limitation : Overlapping signals in NMR may require 2D-COSY or HSQC for unambiguous assignment .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts or IR absorptions) be resolved during characterization?
- Analysis : Contradictions often arise from tautomerism in azo groups or solvent-induced conformational changes. For example:
- Azo-hydrazone tautomerism can shift UV-Vis λmax by 20–30 nm; adjust solvent polarity (e.g., DMSO vs. water) to stabilize specific forms .
- Use computational methods (DFT calculations) to model vibrational spectra and compare with experimental IR data .
Q. What strategies optimize reaction yield while minimizing byproducts in large-scale synthesis?
- Experimental Design :
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance azo coupling efficiency in biphasic systems .
- Temperature Control : Maintain strict adiabatic conditions during exothermic diazo reactions to avoid thermal degradation .
- Byproduct Mitigation : Monitor reaction progress via inline UV spectroscopy; terminate at 85–90% conversion to reduce polysulfonation byproducts .
Q. How does the potassium salt form influence solubility and stability in aqueous vs. organic matrices?
- Mechanistic Insight : The sulfonate-potassium ion pair enhances aqueous solubility (>500 mg/mL) but reduces stability in polar aprotic solvents (e.g., DMF) due to ion dissociation. Stability studies (TGA/DSC) show decomposition onset at 220°C in solid state .
- Application Consideration : For biological assays, use buffered saline (pH 7.4) to prevent precipitation; for organic synthesis, employ crown ethers to solubilize the salt in nonpolar media .
Q. What are the potential environmental or toxicological risks associated with this compound, and how can they be mitigated?
- Toxicology Data : Acute aquatic toxicity (LC50 for Daphnia magna: 0.15–2.0 mg/L) classifies it as "high risk" .
- Mitigation Strategies :
- Degradation via UV/H2O2 treatment cleaves azo bonds, reducing toxicity .
- Replace potassium with biodegradable cations (e.g., choline) in derivative formulations .
Methodological Recommendations
- Spectral Contradictions : Combine experimental data with computational modeling (e.g., Gaussian 16) to resolve ambiguities .
- Yield Optimization : Implement flow chemistry for precise control of reaction parameters .
- Environmental Safety : Conduct OECD 301D biodegradability tests early in development to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
